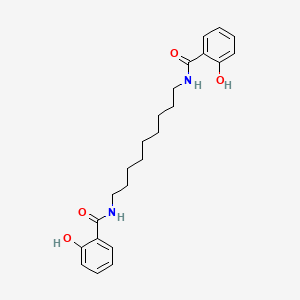
Benzamide, N,N'-1,9-nonanediylbis(2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two benzamide groups connected by a nonane chain, with hydroxyl groups attached to the benzamide rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) typically involves the reaction of benzoyl chloride with 1,9-nonanediamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The hydroxyl groups are introduced through subsequent reactions involving hydroxylation agents.
Industrial Production Methods
Industrial production of Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The benzamide groups can be reduced to form amines.
Substitution: The hydrogen atoms on the benzamide rings can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzoyl derivatives and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzamides or alkyl-substituted benzamides.
Scientific Research Applications
Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The benzamide groups can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including modulation of cellular pathways and inhibition of disease-related processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzamide: A simpler analog with a single benzamide group and a hydroxyl group.
N,N’-1,9-Nonanediylbisbenzamide: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Benzamide: The simplest form, with a single benzamide group and no additional functional groups.
Uniqueness
Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) is unique due to the presence of both hydroxyl and benzamide groups, connected by a nonane chain. This structure provides a combination of reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
129944-87-2 |
|---|---|
Molecular Formula |
C23H30N2O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-hydroxy-N-[9-[(2-hydroxybenzoyl)amino]nonyl]benzamide |
InChI |
InChI=1S/C23H30N2O4/c26-20-14-8-6-12-18(20)22(28)24-16-10-4-2-1-3-5-11-17-25-23(29)19-13-7-9-15-21(19)27/h6-9,12-15,26-27H,1-5,10-11,16-17H2,(H,24,28)(H,25,29) |
InChI Key |
BKRVEXJQEGMTGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCCCNC(=O)C2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate](/img/structure/B14287512.png)
![3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14287513.png)
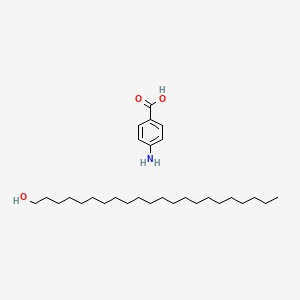
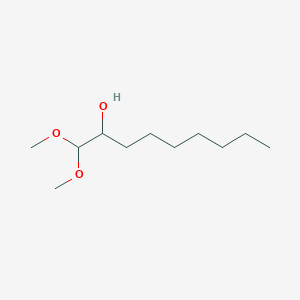

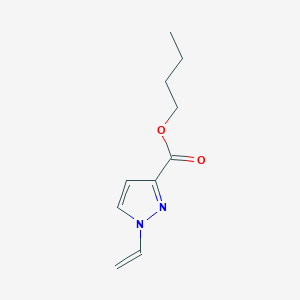
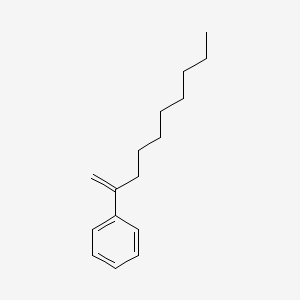
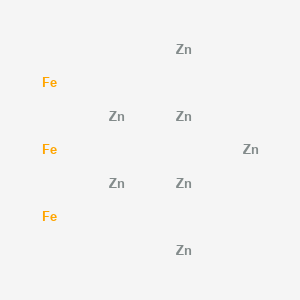
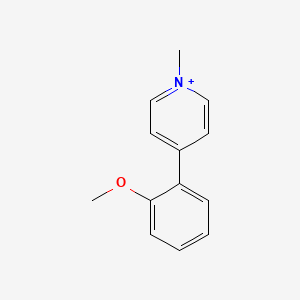
![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/structure/B14287574.png)
![Chloro[(naphthalen-1-yl)methyl]mercury](/img/structure/B14287579.png)
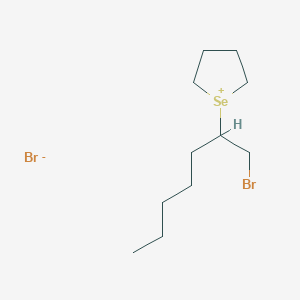
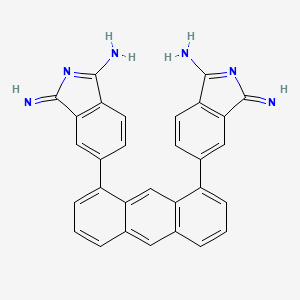
![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)
